Potency Against E. coli and K. pneumoniae IspE
IspE kinase-IN-1 exhibits potent inhibition of IspE from E. coli (EcIspE) and K. pneumoniae (KpIspE) with IC50 values of 6.2 µM and 5.2 µM, respectively [1]. In contrast, the compound shows no significant inhibitory activity against A. baumannii IspE (AbIspE) at concentrations up to 500 µM [2]. This ortholog selectivity contrasts with other IspE inhibitors, such as the simplified amide derivative compound 3, which is a more potent inhibitor of both EcIspE (IC50 1.3 µM) and KpIspE (IC50 1.9 µM) but similarly loses activity against AbIspE [3].
| Evidence Dimension | Inhibitory activity against IspE orthologs |
|---|---|
| Target Compound Data | EcIspE IC50 = 6.2 µM; KpIspE IC50 = 5.2 µM; AbIspE IC50 > 500 µM |
| Comparator Or Baseline | Compound 3: EcIspE IC50 = 1.3 µM; KpIspE IC50 = 1.9 µM; AbIspE IC50 > 500 µM |
| Quantified Difference | IspE kinase-IN-1 is ~4.8-fold less potent against EcIspE and ~2.7-fold less potent against KpIspE than compound 3. Both compounds lack activity against AbIspE. |
| Conditions | Biochemical enzyme inhibition assay (recombinant IspE proteins) with ATP and CDP-ME substrates |
Why This Matters
This ortholog-selectivity profile makes IspE kinase-IN-1 a valuable tool for dissecting species-specific IspE biology and for evaluating target engagement in E. coli and K. pneumoniae models without confounding activity on A. baumannii.
- [1] TargetMol. IspE kinase-IN-1 (T204713) Product Datasheet. Retrieved April 17, 2026. View Source
- [2] Hamid, R.; Walsh, D. J.; Diamanti, E.; Aguilar, D.; Lacour, A.; Hamed, M. M.; Hirsch, A. K. H. IspE Kinase as an Anti-infective Target: Role of a Hydrophobic Pocket in Inhibitor Binding. bioRxiv 2024, DOI: 10.1101/2024.06.17.599194. View Source
- [3] Walsh, D. J.; Hamid, R.; Giele, T.; Reiling, N.; Rottmann, M.; Hamed, M. M.; Hirsch, A. K. H. Design and optimization of simplified inhibitors targeting Escherichia coli and Klebsiella pneumoniae IspE. RSC Med. Chem. 2026, 17, 1687–1693. DOI: 10.1039/d5md00874c. View Source
